

A Technical Guide to the Chemical Stability and Storage of Homophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical stability and recommended storage conditions for **homophthalic acid** (CAS 89-51-0). The information is intended to guide laboratory practices, ensure material integrity, and support its application in research and development, particularly in the fields of polymer chemistry and pharmaceuticals.[1]

Chemical and Physical Properties

Homophthalic acid, also known as 2-carboxyphenylacetic acid, is an aromatic dicarboxylic acid.[2][3][4] Its physical and chemical properties are fundamental to understanding its stability and handling requirements.

Table 1: Physicochemical Properties of Homophthalic Acid

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₄	[1][2][5]
Molecular Weight	180.16 g/mol	[1][2][6]
Appearance	Off-white to yellow or pale green powder/solid	[1][2][7][8]
Melting Point	178 - 182 °C (may depend on heating rate)	[2][4][6][9]
Decomposition Temp.	> 190 °C	[2]
Autoignition Temp.	505 °C / 941 °F	[2]
Water Solubility	12 g/L (at 20 °C)	[2][4][8]
Synonyms	α-Carboxy-o-toluic acid, 2- Carboxyphenylacetic acid	[2][3][7]

Chemical Stability Profile

Homophthalic acid is generally considered a stable compound under standard laboratory and storage conditions.[2][8][10][11]

General Stability

Safety data sheets consistently report that **homophthalic acid** is stable under normal and recommended storage conditions.[2][8][11] Hazardous polymerization is not expected to occur. [2]

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

- High Temperatures: The compound turns dark if dried at 110°C.[9] Thermal decomposition can lead to the release of irritating vapors and gases.[3][7]
- Dust Formation: As with many powdered organic compounds, creating dust in the air should be avoided to minimize inhalation and potential dust explosion hazards.[3][11]

 Incompatible Materials: Direct contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions.[2][3][10]

Hazardous Decomposition

When exposed to high temperatures, such as in a fire, **homophthalic acid** will decompose. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂).[2][3]

Recommended Storage and Handling

Proper storage is critical for preserving the chemical purity and physical properties of **homophthalic acid**.

Storage Conditions

The consensus from supplier recommendations is to store **homophthalic acid** in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][11] Specific temperature recommendations vary, with some sources suggesting ambient room temperature while others specify refrigeration at 0-8 °C for long-term storage.[1][4][8] For maximum shelf-life, particularly for analytical standards or use in sensitive applications, storage in a cool and dark place is advised.[10]

Handling Precautions

- Use in a well-ventilated area or under a chemical fume hood.[11]
- Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][11]
- Avoid breathing dust.[7]
- Wash hands thoroughly after handling.[2][10]

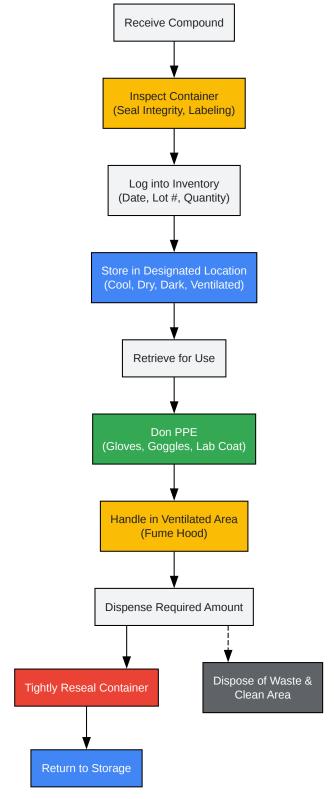


Diagram 1: Homophthalic Acid Storage and Handling Workflow

Click to download full resolution via product page

Diagram 1: Workflow for proper storage and handling of **homophthalic acid**.

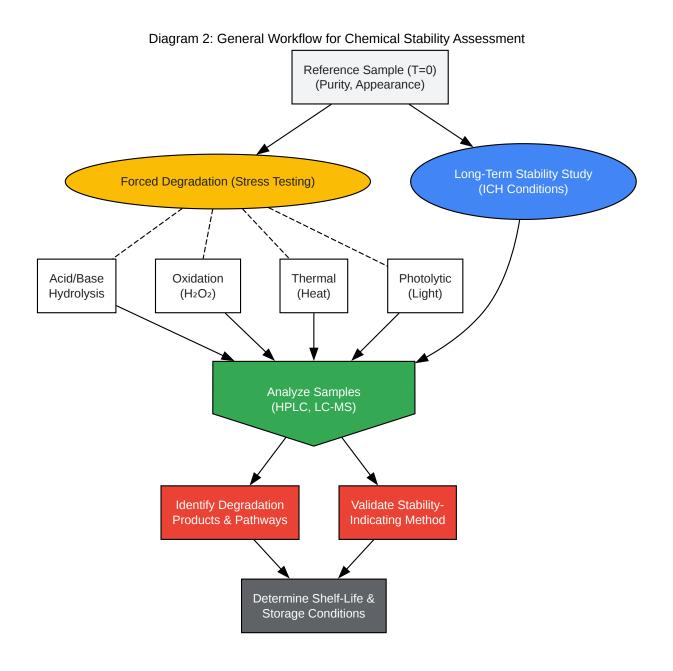
Experimental Protocols for Stability Assessment

While specific stability studies for **homophthalic acid** are not widely published, standard methodologies can be applied to assess its stability for drug development or other high-purity applications. The following are representative protocols.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of **homophthalic acid** and quantify any degradation products.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- · Mobile Phase B: Acetonitrile.
- · Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - o 15-18 min: 95% B
 - 18-20 min: 95% to 5% B
 - 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 230 nm.
- Injection Volume: 10 μL.


- Sample Preparation: Accurately weigh and dissolve **homophthalic acid** in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
- Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. Degradation products would appear as new peaks in the chromatogram.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are used to identify likely degradation pathways and to develop stability-indicating analytical methods.

- Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24 hours.
 Neutralize a sample aliquot before HPLC analysis.
- Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize a sample aliquot before HPLC analysis.
- Oxidative Degradation: Dissolve the sample (1 mg/mL) in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Analyze by HPLC.
- Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a sample for HPLC analysis.
- Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Prepare a sample for HPLC analysis.
- Control Sample: A sample of **homophthalic acid**, stored at the recommended condition (e.g., 4°C, protected from light), is analyzed concurrently.

Click to download full resolution via product page

Diagram 2: A general workflow for assessing the chemical stability of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fr [fishersci.fr]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. Homophthalic acid | 89-51-0 [chemicalbook.com]
- 5. Homophthalic acid Wikipedia [en.wikipedia.org]
- 6. 邻羧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WERCS Studio Application Error [assets.thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Stability and Storage of Homophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147016#chemical-stability-and-storage-of-homophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com